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Boc-Dab(Boc)-OH.DCHA

Cat. No.: B613343
CAS No.: 201472-66-4
M. Wt: 499.7
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Description

Evolution of Amino Acid Protection Strategies in Organic Chemistry

The art of chemical synthesis, especially in the context of peptides, hinges on the ability to selectively protect and deprotect functional groups. wiley-vch.de The journey of amino acid protection strategies has been marked by the development of various protecting groups, each with its unique set of introduction and cleavage conditions. slideshare.netslideshare.net

Initially, simple acyl groups were employed, but their removal often required harsh conditions that could compromise the integrity of the growing peptide chain. wiley-vch.de A significant breakthrough came with the introduction of the benzyloxycarbonyl (Z or Cbz) group, which could be removed under milder hydrogenolysis conditions. wiley-vch.de

The subsequent development of the tert-butoxycarbonyl (Boc) group revolutionized peptide synthesis. organic-chemistry.org The Boc group's lability to mild acid, typically trifluoroacetic acid (TFA), allows for the selective deprotection of the α-amino group without affecting other acid-sensitive protecting groups, a concept known as orthogonality. vulcanchem.comiris-biotech.de This principle is fundamental to modern solid-phase peptide synthesis (SPPS), a technique that allows for the efficient, automated synthesis of long and complex peptides. bachem.comopenaccessjournals.com Other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, further expanded the synthetic chemist's toolbox, enabling even more complex and orthogonal protection schemes. iris-biotech.deontosight.ai

The evolution of these strategies has been driven by the need for greater efficiency, higher purity of the final products, and the ability to synthesize increasingly complex and modified peptides.

The Unique Position of Diaminobutyric Acid (Dab) as a Bifunctional Building Block

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. patsnap.com Its structure, featuring two amino groups (α and γ), makes it a valuable and versatile bifunctional building block in chemical synthesis. researchgate.netresearchgate.net This dual functionality allows for the creation of branched, cyclic, or otherwise modified peptides that can exhibit enhanced biological activity, stability, or unique structural features. vulcanchem.comresearchgate.net

The presence of the additional amino group in the side chain provides a site for further modification, such as the attachment of other molecules like drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. The incorporation of Dab into peptide sequences can introduce additional positive charges and hydrogen bonding capabilities, which can be crucial for interactions with biological targets. vulcanchem.com The synthesis of Dab derivatives itself has been an area of active research, with various methods developed to produce these valuable intermediates. patsnap.comgoogle.comacs.orggoogle.comresearchgate.net

Contextualizing Boc-Dab(Boc)-OH.DCHA within Advanced Synthetic Methodologies

This compound is a specifically designed and protected derivative of L-diaminobutyric acid. In this compound, both the α-amino group and the γ-amino group are protected by tert-butoxycarbonyl (Boc) groups. vulcanchem.com The carboxylic acid is present as a salt with dicyclohexylamine (B1670486) (DCHA), which enhances the compound's stability, crystallinity, and solubility in organic solvents commonly used in synthesis. vulcanchem.comvulcanchem.com

This dual Boc protection strategy is a key feature. It allows for the controlled and stepwise synthesis of peptides. vulcanchem.com The Boc groups are stable under the conditions used for peptide bond formation but can be readily removed with acid when desired. vulcanchem.com This makes this compound particularly well-suited for both solution-phase and solid-phase peptide synthesis (SPPS). vulcanchem.combachem.com In SPPS, the C-terminus of the growing peptide chain is anchored to a solid support, and protected amino acids are added sequentially. openaccessjournals.com The use of orthogonally protected building blocks like this compound is essential for creating complex peptide structures, including those with side-chain modifications. ontosight.aivulcanchem.com

The primary application of this compound lies in peptide synthesis, where it serves as a building block for constructing peptides and proteins. vulcanchem.com The incorporation of the diaminobutyric acid residue can confer unique properties to the resulting peptide, influencing its biological activity and structure-activity relationships. vulcanchem.com This makes it a valuable tool in medicinal chemistry for the development of peptide-based therapeutics with improved stability, binding affinity, or pharmacokinetic profiles. vulcanchem.com Furthermore, research is exploring its use in the synthesis of cyclic peptides and peptide-drug conjugates. vulcanchem.com

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 201472-66-4 vulcanchem.comiris-biotech.delookchem.com
Molecular Formula C26H49N3O6 vulcanchem.com
Molecular Weight 499.68 g/mol lookchem.com
IUPAC Name (2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine vulcanchem.com
Appearance White to off-white crystalline powder vulcanchem.comlookchem.com
Melting Point 134 °C
Storage Temperature 2-8°C iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
 B613343 Boc-Dab(Boc)-OH.DCHA CAS No. 201472-66-4

Properties

IUPAC Name

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTQRELDRNOEDA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Dab Boc Oh.dcha

Strategic Approaches to Regioselective Bis-Boc Protection of Diaminobutyric Acid

The primary challenge in synthesizing Boc-Dab(Boc)-OH lies in the regioselective introduction of two tert-butoxycarbonyl (Boc) groups onto the α- and γ-amino functionalities of the diaminobutyric acid backbone. A common and effective method involves a stepwise protection strategy. google.com This approach typically begins with the selective protection of the α-amino group, followed by the protection of the γ-amino group in a subsequent step. google.com This sequential process allows for greater control over the reaction compared to a one-pot bis-protection, minimizing the formation of undesired byproducts.

The success of the bis-Boc protection hinges on the careful optimization of reaction conditions. Key parameters include the choice of Boc-donating reagent, the base, the solvent system, and the reaction temperature.

Reagent Selection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.de It is favored for its high reactivity and the fact that its byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. thieme-connect.de Alternative reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can also be employed, particularly when milder conditions are required. thieme-connect.de

Reaction Conditions: The protection reaction is typically carried out in a mixed solvent system, such as acetone/water or dioxane/water, in the presence of a base. google.comthieme-connect.de The choice of base is critical for controlling the pH and ensuring the selective reactivity of the amino groups. Common bases include sodium bicarbonate, sodium hydroxide, and triethylamine (B128534) (TEA). For sensitive substrates, milder bases like sodium bicarbonate are often preferred to minimize side reactions. The reaction temperature is generally maintained between 0°C and room temperature to ensure high yields and prevent degradation. thieme-connect.de

The table below summarizes typical conditions used in Boc protection reactions.

ParameterConditionRationale/Effect
Boc Reagent Di-tert-butyl dicarbonate (Boc₂O)High reactivity, clean byproducts. thieme-connect.de
Base Sodium Bicarbonate (NaHCO₃), NaOHControls pH to facilitate nucleophilic attack of the amine. google.com
Solvent Acetone/Water, Dioxane/Water, THFSolubilizes both the amino acid and the Boc reagent. google.comthieme-connect.de
Temperature 0°C to Room TemperatureBalances reaction rate with stability of the product and reagents. thieme-connect.de
pH 7.5 - 9.0Maintained in the alkaline range for optimal acylation of the amino group. google.com

This table presents a generalized summary of optimized conditions for Boc protection based on established chemical principles.

For any synthetic protocol to be industrially viable, scalability is a primary concern. A key factor in the scalability of Boc protection is the ease of purification of intermediates and the final product. Protocols that rely on simple aqueous workups and extractions are generally more scalable than those requiring extensive column chromatography.

A scalable synthesis often involves a "one-pot" approach where possible, or a streamlined multi-step process with minimal isolation of intermediates. For instance, a reported scalable synthesis of a mono-Boc protected diamine was successfully performed at a 4-gram scale. In another example, a process starting with 50 g of Boc anhydride (B1165640) yielded 31 g of a pure, Boc-protected product, underscoring the efficiency of the protocol. The success of this scale-up was attributed to facile purification steps, including a simple aqueous workup.

Optimization of Protection Conditions and Reagent Selection

The Role of Dicyclohexylamine (B1670486) (DCHA) Salt Formation in Synthesis and Purification

The final step in the synthesis is the formation of the dicyclohexylamine (DCHA) salt. google.com This is not merely an arbitrary counter-ion choice; it serves several critical functions that are vital for the practical use of the compound. Many N-protected amino acids are prepared as DCHA salts because the free acids may be unstable or exist as non-crystalline oils. bachem.comatamanchemicals.combachem.com

The formation of the DCHA salt facilitates purification through crystallization. vulcanchem.comgoogle.com Since many protected amino acid derivatives are oils or amorphous solids, converting them to a crystalline salt provides a robust method for purification. bachem.comatamanchemicals.com Recrystallization of the DCHA salt is an effective technique to achieve high chemical purity, removing process-related impurities and byproducts. vulcanchem.comgoogle.com

Furthermore, crystallization of diastereomeric salts is a classical and powerful method for resolving racemates and enhancing enantiomeric purity. atamanchemicals.combachem.com If the starting diaminobutyric acid has low enantiomeric excess, forming a salt with a chiral amine can allow for the separation of diastereomers. Even with an achiral amine like DCHA, the process of crystallization itself can sometimes lead to enantiomeric enrichment, as the crystal lattice may preferentially incorporate one enantiomer, enriching the other in the mother liquor. researchgate.net

The conversion of the protected amino acid, which may be an oil or an amorphous solid, into a stable, crystalline DCHA salt significantly improves its handling characteristics. thieme-connect.debachem.com Crystalline solids are easier to weigh, transfer, and store compared to viscous oils. bachem.com The salt form also enhances the stability of the compound, particularly for derivatives with acid-sensitive protecting groups, improving shelf-life and ensuring consistent quality over time. bachem.comatamanchemicals.comvulcanchem.com The ionic interaction between the carboxylate and the dicyclohexylammonium (B1228976) ion stabilizes the molecule, making it less prone to degradation during storage. sci-hub.se

Crystallization Techniques for Enantiomeric Enrichment and Purity Enhancement

Comparative Analysis of Synthetic Routes for Diaminobutyric Acid Derivatives

While the direct bis-Boc protection of diaminobutyric acid is a viable route, several alternative strategies exist, often employing orthogonal protecting groups. Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. vulcanchem.comiris-biotech.de This allows for the selective deprotection of one functional group while others remain protected, a crucial capability in complex multi-step syntheses like peptide assembly. vulcanchem.com

A common alternative involves using the base-labile fluorenylmethyloxycarbonyl (Fmoc) group in tandem with the acid-labile Boc group. The synthesis of Fmoc-Dab(Boc)-OH, for example, typically involves the protection of one amine with Fmoc and the other with Boc. google.com This allows for the selective removal of the Fmoc group with a base (like piperidine) during solid-phase peptide synthesis, leaving the Boc-protected side chain intact.

Another orthogonal strategy employs the benzyloxycarbonyl (Z or Cbz) group, which is removable by hydrogenolysis, alongside the acid-labile Boc group, as seen in the compound Boc-D-Dab(Z)-OH.DCHA. vulcanchem.com This combination provides another layer of synthetic flexibility. vulcanchem.com

The table below provides a comparative analysis of these synthetic routes.

Synthetic RouteKey Protecting GroupsStarting Material (Example)Key Features & Advantages
Direct Bis-Boc Boc, BocL-Diaminobutyric AcidDirect, fewer overall protection steps.
Orthogonal Fmoc/Boc Fmoc, BocFmoc-Gln-OH or DabHighly suitable for Fmoc-based solid-phase peptide synthesis (SPPS); allows selective side-chain modification. google.comiris-biotech.de
Orthogonal Z/Boc Z (Cbz), BocDiaminobutyric AcidAllows for selective deprotection via hydrogenolysis (Z group) or acidolysis (Boc group); useful in solution-phase synthesis. vulcanchem.comvulcanchem.com
Hofmann Rearrangement BocNα-Boc-L-Gln-OHUtilizes a polymer-supported hypervalent iodine reagent in water for a facile conversion. nih.gov

This table compares different synthetic strategies for producing orthogonally protected diaminobutyric acid derivatives.

Examination of Alternative Protecting Group Orthogonalities

The synthesis of di-protected diaminobutyric acid derivatives, such as Boc-Dab(Boc)-OH, traditionally involves the use of the same protecting group, tert-butoxycarbonyl (Boc), for both the α-amino and the side-chain amino functions. This non-orthogonal approach necessitates the removal of both groups simultaneously under acidic conditions. peptide.com However, for applications in complex peptide synthesis, such as the creation of branched or cyclic peptides, an orthogonal protection strategy is indispensable. researchgate.netbiosynth.com An orthogonal system allows for the selective deprotection of one amino group while the other remains protected, enabling site-specific modifications. peptide.combeilstein-journals.org

Research has focused on pairing the Boc group with other protecting groups that are labile under different conditions. The concept of orthogonality, introduced by Barany and Merrifield, is central to modern peptide chemistry and the synthesis of complex amino acid derivatives. researchgate.net Several protecting groups have been identified as effective orthogonal partners for the side-chain amine of Dab when the α-amino group is protected by Boc, or vice-versa.

Key alternative protecting groups include:

Fluorenylmethyloxycarbonyl (Fmoc): This is the most common orthogonal partner to Boc. The Fmoc group is stable to the acidic conditions used to remove Boc but is readily cleaved by a base, typically a solution of piperidine (B6355638) in an organic solvent. biosynth.comiris-biotech.de The Fmoc/Boc combination is a cornerstone of modern solid-phase peptide synthesis (SPPS). beilstein-journals.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal. It is typically removed via catalytic hydrogenolysis. researchgate.netpeptide.com This provides a third dimension of orthogonality. The isonicotinyloxycarbonyl (iNoc) group has been developed as an alternative to Cbz, offering high stability to acid and removal under mild reductive conditions. iris-biotech.de

Allyloxycarbonyl (Alloc): The Alloc group offers another layer of orthogonality. It is stable to both acid and base but can be selectively removed using a palladium catalyst in the presence of a scavenger. peptide.comresearchgate.net

Trityl-based groups (Mtt, Mmt): Groups like methyltrityl (Mtt) and methoxytrityl (Mmt) are exceptionally sensitive to mild acid and can be removed with a low concentration of trifluoroacetic acid (TFA) (e.g., 1% TFA in DCM), conditions under which Boc and other side-chain protecting groups remain intact. iris-biotech.desigmaaldrich.com However, studies on Fmoc-Dab(Mtt)-OH have shown that it can undergo rapid lactamization during coupling reactions, presenting a synthetic challenge. researchgate.net

Hydrazine-labile groups (Dde, ivDde): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are stable to both piperidine and TFA but are cleaved with a solution of hydrazine (B178648) in DMF. peptide.comsigmaaldrich.com This allows for selective side-chain deprotection on a solid support after the main peptide chain has been assembled. sigmaaldrich.com

Side-Chain Protecting GroupAbbreviationOrthogonal Partner (α-Amino Group)Cleavage ConditionsReference
tert-ButoxycarbonylBocFmocStrong acid (e.g., high concentration TFA) biosynth.comiris-biotech.de
FluorenylmethyloxycarbonylFmocBocBase (e.g., 20% Piperidine in DMF) beilstein-journals.orgiris-biotech.de
BenzyloxycarbonylCbz (Z)Boc or FmocCatalytic Hydrogenolysis (e.g., H₂, Pd/C) researchgate.netpeptide.com
IsonicotinyloxycarbonyliNocBocMild reduction (e.g., Zn/acetic acid) or electroreduction iris-biotech.de
AllyloxycarbonylAllocBoc or FmocPd(0) catalyst and scavenger (e.g., PhSiH₃) peptide.comresearchgate.net
MethyltritylMttFmocVery mild acid (e.g., 1% TFA in DCM) iris-biotech.desigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeFmoc2-10% Hydrazine in DMF sigmaaldrich.com

Emerging Green Chemistry Principles in Boc-Dab(Boc)-OH.DCHA Synthesis

The synthesis of fine chemicals, including protected amino acids, is undergoing a paradigm shift towards more sustainable and environmentally responsible practices, guided by the principles of green chemistry. gyrosproteintechnologies.com Research into the synthesis of this compound and related compounds is increasingly focused on reducing environmental impact without compromising yield or purity. vulcanchem.com

Solvent Replacement: A primary focus of green chemistry in this field is the replacement of hazardous solvents. peptide.com Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are commonly used in peptide synthesis and for the introduction of protecting groups. researchoutreach.org However, these solvents are classified as carcinogenic, mutagenic, or toxic for reproduction (CMR substances), and their use is becoming more restricted, particularly in Europe. gyrosproteintechnologies.comresearchoutreach.org

Efforts to "green" the synthesis process involve identifying and validating safer, more sustainable alternative solvents. Research has shown several solvents to be promising replacements for DMF and other hazardous chemicals:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown excellent performance in solid-phase peptide synthesis, providing high crude purity. biotage.com

Cyclopentyl methyl ether (CPME): Another green ether solvent that is less toxic than traditional options. peptide.combiotage.com

γ-Valerolactone (GVL): A biomass-derived solvent that has been successfully used for amide bond formation in SPPS. peptide.comacsgcipr.org

Traditional SolventHazard ClassificationGreener Alternative(s)Reference
N,N-Dimethylformamide (DMF)Reproductive toxicant (CMR)2-MeTHF, CPME, GVL, NBP, DMSO/EtOAc, Cyrene™ gyrosproteintechnologies.combiotage.comacsgcipr.org
N-Methyl-2-pyrrolidone (NMP)Reproductive toxicant (CMR)2-MeTHF, CPME, NBP biotage.comacsgcipr.org
Dichloromethane (DCM)Suspected carcinogen, environmentally persistent2-MeTHF, Ethyl Acetate peptide.comresearchoutreach.org

Catalytic and Enzymatic Methods: Another tenet of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. The introduction of the Boc protecting group, a key step in the synthesis of the title compound, is traditionally carried out using a stoichiometric amount of base. Research has demonstrated that catalytic amounts of substances like iodine or reusable ionic liquids can efficiently promote the N-tert-butyloxycarbonylation of amines, improving atom economy and simplifying purification. organic-chemistry.org

Furthermore, enzymatic synthesis represents a significant advancement in green chemistry. techscience.com The use of enzymes, such as papain, as catalysts for the formation of protected amino acid amides has been described. techscience.comresearchgate.net These enzymatic reactions are often performed in aqueous solutions under mild pH and temperature conditions, drastically reducing the need for organic solvents and harsh reagents. techscience.commdpi.com While the direct enzymatic synthesis of Boc-Dab(Boc)-OH has not been extensively detailed, the principles have been established for other protected amino acids, suggesting a viable future pathway for producing such compounds in a more sustainable manner. mdpi.comnih.gov

Chemical Transformations and Reactivity of Boc Dab Boc Oh.dcha

Activation and Coupling Strategies for the Carboxyl Group

The free carboxyl group of Boc-Dab(Boc)-OH.DCHA is the primary site for peptide bond formation. vulcanchem.com Effective activation of this group is crucial for efficient coupling with the amino group of another amino acid or a growing peptide chain. The DCHA salt form enhances the compound's stability and handling properties. vulcanchem.com

Mechanistic Investigations of Peptide Coupling Reagents in Solution-Phase Synthesis

In solution-phase peptide synthesis, a variety of coupling reagents are employed to facilitate the formation of an amide bond. wikipedia.org These reagents convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by an amine.

Commonly used coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and onium salts like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). vulcanchem.com The mechanism of carbodiimide-mediated coupling involves the initial reaction of the carboxyl group with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the amine component to form the desired peptide bond. However, this process can be prone to racemization, especially for N-protected amino acids. uniurb.it

To suppress racemization and improve coupling efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. uniurb.ituni-kiel.de These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet still sufficiently reactive towards the amine. uni-kiel.de

Onium salt-based reagents like HATU have gained prominence due to their high efficiency and low racemization potential. uni-kiel.de The mechanism involves the formation of a highly reactive acyl-uronium species, which rapidly reacts with the amine. The choice of coupling reagent and additives can significantly impact the yield and purity of the resulting peptide. uni-kiel.de

Table 1: Common Coupling Reagents and Additives for Solution-Phase Synthesis

Coupling ReagentAbbreviationAdditiveAbbreviation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC1-HydroxybenzotriazoleHOBt
DicyclohexylcarbodiimideDCC1-Hydroxy-7-azabenzotriazoleHOAt
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP

Solid-Phase Methodologies for Incorporation into Polymeric Structures

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides. wikipedia.org In SPPS, the C-terminal amino acid is first attached to a solid support, typically a resin bead, and the peptide chain is elongated in a stepwise manner. youtube.com

For the incorporation of this compound onto a solid support, the DCHA salt must first be removed to liberate the free carboxylic acid. This is typically achieved by treating the compound with a mild acid. The resulting Boc-Dab(Boc)-OH is then coupled to the resin, which is usually functionalized with an appropriate linker. The choice of resin and linker depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide).

Selective Deprotection of Boc Groups in Complex Molecular Environments

The two Boc protecting groups on the α- and γ-amino functions of the diaminobutyric acid residue offer opportunities for selective functionalization. vulcanchem.com The ability to remove one Boc group while leaving the other intact is a key strategy in the synthesis of branched or cyclic peptides.

Differential Cleavage of N-Alpha and N-Gamma Boc Groups

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. organic-chemistry.org It is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). vulcanchem.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation. vulcanchem.com

While both the N-alpha and N-gamma Boc groups are susceptible to acid cleavage, achieving selective deprotection can be challenging due to their similar chemical nature. However, subtle differences in their steric and electronic environments can sometimes be exploited. For instance, the N-alpha Boc group may be slightly more sterically hindered, potentially allowing for preferential removal of the N-gamma Boc group under carefully controlled, milder acidic conditions.

Orthogonal protecting group strategies are often employed to achieve clean, selective deprotection. For example, one of the amino groups could be protected with a Boc group, while the other is protected with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) or a photolabile group. This allows for the selective removal of one protecting group under specific conditions without affecting the other. For instance, if the γ-amino group is protected with an ivDde group, it can be selectively removed with hydrazine (B178648), leaving the N-α-Boc group intact.

Table 2: Conditions for Boc Deprotection

ReagentConditionsSelectivity
Trifluoroacetic Acid (TFA)Neat or in DCMGenerally removes both Boc groups
Mild Acid (e.g., dilute TFA)Controlled concentration and timePotential for partial selectivity (N-gamma favored)
HydrazineIn DMFUsed for orthogonal Dde/ivDde deprotection, leaving Boc intact

Chemoselectivity in Post-Synthetic Modifications

Post-synthetic modification of peptides allows for the introduction of various functionalities, such as fluorescent labels, cross-linkers, or drug conjugates. acs.org The chemoselective deprotection of one of the amino groups of the Dab residue is crucial for site-specific modifications.

Once the N-gamma Boc group is selectively removed, the liberated primary amine on the side chain becomes a nucleophilic handle for a variety of chemical transformations. mdpi.com This allows for the introduction of modifications without affecting other reactive groups within the peptide sequence. The N-alpha Boc group remains in place to protect the N-terminus during these modifications. Following the side-chain modification, the N-alpha Boc group can be removed to continue peptide elongation or for final deprotection of the peptide.

Side-Chain Functionalization and Derivatization Approaches

The free γ-amino group of the Dab residue, exposed after selective deprotection, can be derivatized in numerous ways to create peptides with novel properties and functions.

One common approach is N-alkylation, where an alkyl group is introduced to the side-chain amine. researchgate.net This can be achieved through reductive amination or by reaction with an alkyl halide. N-alkylation can improve the peptide's metabolic stability and membrane permeability.

Another important derivatization is acylation, where an acyl group is attached to the side-chain amine. This can be used to attach fatty acids to create lipopeptides, which can enhance interaction with cell membranes. It can also be used to introduce reporter groups like biotin (B1667282) or fluorescent dyes.

The side-chain amine can also be used as a point of attachment for peptide branching or for the formation of cyclic peptides. vulcanchem.com For example, the side-chain amine can be coupled to the C-terminus of the same or another peptide chain to form a lactam bridge, resulting in a cyclic peptide. Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. vulcanchem.com

Table 3: Examples of Side-Chain Functionalization

Reaction TypeReagentsResulting MoietyApplication
N-AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH3CN)Secondary or Tertiary AmineImproved stability, permeability researchgate.net
AcylationActivated Carboxylic Acid, Acyl ChlorideAmideLipidation, Labeling
SulfonylationSulfonyl ChlorideSulfonamideIntroduction of stable linkages
Cyclization (Lactamization)Coupling ReagentCyclic PeptideEnhanced stability and activity vulcanchem.com

Modification of the Gamma-Amino Group for Diversification

A key application of this compound in chemical synthesis is the selective modification of the γ-amino group to introduce molecular diversity. This is achieved through an orthogonal protection strategy, where one protecting group can be removed in the presence of the other. While both amino groups in Boc-Dab(Boc)-OH are protected by Boc groups, which are removed under similar acidic conditions, the true power of diversification comes from using orthogonally protected Dab derivatives in a broader synthetic context. peptide.comorganic-chemistry.org For instance, a common strategy in solid-phase peptide synthesis (SPPS) involves using an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino group and a Boc group on the γ-amino group (Fmoc-Dab(Boc)-OH). researchgate.net

In this orthogonal scheme, the Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is stable to base but removable with acid (e.g., TFA). organic-chemistry.org This allows for the selective deprotection of the α-amino group for peptide chain elongation. Subsequently, the γ-amino group's Boc protection can be removed under acidic conditions to allow for side-chain modification. This selective deprotection is the gateway to a vast array of chemical diversifications at the γ-position.

Once the γ-amino group is deprotected, it can serve as a nucleophilic handle for various chemical transformations. For example, it can be acylated with a variety of carboxylic acids, activated esters, or acyl chlorides to introduce new side chains. This allows for the creation of peptide-based molecules with tailored properties. Research has shown the coupling of dipeptides, such as D-Pro-D-Asp, to the side chain of L-diaminobutyric acid to create biligand structures. researchgate.net

Furthermore, the modification is not limited to simple acylation. Other functional groups can be introduced, leading to the synthesis of peptidomimetics, branched peptides, and cyclic peptides. universiteitleiden.nl The ability to selectively functionalize the γ-amino group makes diaminobutyric acid a valuable building block for constructing complex molecular architectures with diverse biological activities.

Table 1: Orthogonal Protecting Groups for Diaminobutyric Acid (Dab) and Their Removal Conditions

Protecting GroupStructureRemoval ConditionsOrthogonal To
Boc (tert-butoxycarbonyl)-(C=O)O-C(CH₃)₃Mild acid (e.g., TFA) vulcanchem.comFmoc, Aloc, Cbz
Fmoc (9-fluorenylmethoxycarbonyl)-(C=O)O-CH₂-FluorenylBase (e.g., 20% piperidine (B6355638) in DMF) Boc, Aloc, Cbz, Trt
Aloc (Allyloxycarbonyl)-(C=O)O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) iris-biotech.deBoc, Fmoc
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex vinylogous esterHydrazine (e.g., 2% N₂H₄ in DMF) sigmaaldrich.comBoc, Fmoc, Trt
Cbz (Benzyloxycarbonyl)-(C=O)O-CH₂-C₆H₅Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acid acs.orgFmoc, Aloc

Introduction of Orthogonal Linkers and Probes

The selective deprotection of the γ-amino group of a suitably protected Dab residue is also a critical step for the introduction of orthogonal linkers and probes. These moieties are essential for a wide range of applications, including the study of biological processes, drug delivery, and diagnostics. chemimpex.com

One of the most powerful strategies for introducing probes is "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. nih.gov To utilize click chemistry, a Dab derivative containing a bioorthogonal handle, such as an azide (B81097) or an alkyne, is required. For example, Nγ-Azido-L-2,4-diaminobutyric acid can be incorporated into a peptide sequence. chemimpex.comcam.ac.uk The azide group can then be specifically reacted with an alkyne-containing probe (e.g., a fluorescent dye, a biotin tag, or a drug molecule) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org

Fluorescent probes are another important class of molecules that can be attached to the Dab side chain. These probes are instrumental in studying peptide-protein interactions, cellular uptake, and localization. nih.govrsc.org The γ-amino group can be reacted with a fluorescent dye that has a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. thermofisher.com For example, fluorophores like 4-aminophthalimide (B160930) (4AP) and nitrobenzofuran (NBD) have been conjugated to amino acid side chains to act as environment-sensitive probes. rsc.orgd-nb.info

Linkers, such as polyethylene (B3416737) glycol (PEG) chains, are often used to connect the probe to the Dab residue. universiteitleiden.nl These linkers can improve the solubility and pharmacokinetic properties of the resulting conjugate and provide steric separation between the probe and the parent molecule, which can be crucial for maintaining biological activity. The choice of linker and probe depends on the specific application and the desired properties of the final conjugate.

Table 2: Examples of Orthogonal Linkers and Probes for Dab Side-Chain Modification

Linker/Probe TypeReactive Handle on DabComplementary Reactive Group on ProbeExample Application
Click Chemistry Azide (-N₃)Terminal Alkyne, Strained Alkyne (e.g., DBCO, BCN) nih.govAttachment of fluorescent dyes, biotin, or drug molecules. chemimpex.com
Fluorescent Probes Amine (-NH₂)NHS-ester, Isothiocyanate, Maleimide thermofisher.comFRET studies, cellular imaging, binding assays. nih.govrsc.org
Biotinylation Amine (-NH₂)NHS-ester of BiotinAffinity purification, detection via streptavidin conjugates.
PEGylation Amine (-NH₂)NHS-ester or aldehyde-terminated PEGImproving solubility and pharmacokinetic properties. universiteitleiden.nl
Thiol-Maleimide Ligation Thiol (-SH) (via a linker)MaleimideBioconjugation to cysteine-containing proteins or other molecules. rsc.org

Applications of Boc Dab Boc Oh.dcha As a Chiral Building Block

Integration into Advanced Peptide and Peptidomimetic Architectures

The unique structural features of diaminobutyric acid derivatives are leveraged in peptide science to create molecules with enhanced properties. The incorporation of non-proteinogenic amino acids like Dab can improve stability against enzymatic degradation and help to define specific three-dimensional structures. nih.govgoogle.com

Restricting the conformational flexibility of a peptide is a key strategy for increasing its binding affinity, selectivity, and biological activity. nih.gov Boc-Dab(Boc)-OH serves as a precursor for introducing conformational constraints. For instance, derivatives of Nα-Boc-(L)-2,4-diaminobutyric acid have been used to synthesize cyclic dipeptides that act as rigid scaffolds. nih.gov In one reported synthesis, Nα-Boc-(2S)-2,4-diaminobutyric acid was converted into a five-membered lactam, effectively locking the dihedral angles of the backbone. nih.gov This lactam was then incorporated into larger peptide structures, demonstrating the utility of Dab in creating localized conformational locks. nih.gov These constrained peptides are valuable tools for studying protein-protein interactions and for designing peptidomimetics with improved pharmacological profiles. nih.govnih.gov

Table 1: Examples of Conformationally Constrained Peptides Derived from Diaminobutyric Acid

Parent CompoundSynthetic StrategyResulting StructurePurpose/FindingSource
Nα-Boc-(2S)-2,4-diaminobutyric acidIntramolecular cyclization using BOP reagent to form a lactam.5-membered lactam-constrained dipeptide analogue.To create a conformationally rigid unit for incorporation into larger peptides to study structure-activity relationships. nih.gov nih.gov
Fmoc-Dab(Boc)-OHOn-resin cyclization via lactam bridge formation between Dab and another amino acid side chain.Bicyclic peptides.To create peptides with defined secondary structures, such as β-hairpins, for antimicrobial applications. google.com google.com
Boc-protected DabUse in "triple-C" (CEPS/CLIPS/CuAAC) orthogonal strategy.Tetracyclic peptides.To achieve regioselective synthesis of highly constrained and complex peptide architectures. nih.gov nih.gov

The bifunctional nature of the diaminobutyric acid side chain makes it an excellent component for the construction of cyclic peptides. Future research directions highlight the use of Boc-Dab(Boc)-OH.DCHA for synthesizing cyclic peptides, which are of significant interest due to their enhanced metabolic stability and biological activity compared to their linear counterparts. vulcanchem.com The incorporation of Dab residues can provide unique structural features that influence binding specificity. vulcanchem.com A robust strategy for synthesizing cyclic peptide scaffolds has been developed using four degrees of chemical orthogonality, where Boc-protected diaminopropionic acid (a closely related diamino acid) was used to protect side-chain amino groups. nih.gov This allowed for on-resin cyclization to be performed efficiently. The final cleavage step also deprotected the terminal Dab/Dap residue's side-chain amine, introducing a positive charge to improve solubility and potential interactions with biological targets like nucleic acids. nih.gov

Synthesis of Conformationally Constrained Peptides

Utility in the Asymmetric Synthesis of Complex Organic Molecules

As a chiral building block, the applications of this compound extend beyond peptide chemistry into the broader field of asymmetric synthesis, where creating specific stereoisomers is crucial. wiley.comamazon.com

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct a stereoselective reaction, after which they are removed. Chiral vicinal diamines, the class of compounds to which Dab belongs, and their metal complexes are employed as chiral auxiliaries and ligands in catalytic asymmetric synthesis. iris-biotech.deissuu.com The defined stereocenter of the Dab core can influence the facial selectivity of reactions on a prochiral substrate, leading to the formation of one enantiomer in excess. While specific examples detailing the use of this compound itself as a removable auxiliary are not prevalent in the reviewed literature, its derivatives are integral to syntheses where the chirality of the Dab unit is transferred to the final product, serving a similar function to a built-in chiral guide.

The orthogonally protected amino groups of Dab derivatives are ideal for constructing complex cyclic architectures. Research has demonstrated the use of Z-Dab(Boc)-OH (a related protected form of Dab) in the synthesis of polyazamacrocycles. researchgate.net In this work, the Dab derivative was used as a starting material to build a larger chelating structure containing a terpyridine unit. researchgate.net The synthetic strategy relied on the selective deprotection and reaction of the different functional groups on the Dab scaffold to build the complex macrocycle. researchgate.net This demonstrates the utility of protected Dab derivatives in creating sophisticated, non-peptidic frameworks for applications such as metal ion chelation and the development of molecular sensors. researchgate.netgoogle.com

Chiral Auxiliary Applications in Stereoselective Transformations

Contributions to Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for high-throughput screening. The orthogonally protected nature of this compound makes it a suitable scaffold for generating such libraries. buchler-gmbh.com A combinatorial strategy using a triamine scaffold with Boc protection has been used to generate a library of 1000 compounds through the simultaneous addition of various functionalities. researchgate.net The Boc groups serve as latent reactive sites that can be deprotected and functionalized in a controlled manner, allowing for the systematic introduction of diversity into the molecular structure. This approach, facilitated by building blocks like protected Dab, is crucial in drug discovery and materials science for identifying compounds with desired properties from a large and diverse chemical space. researchgate.netbuchler-gmbh.com

Stereochemical Integrity and Control in Boc Dab Boc Oh.dcha Chemistry

Methods for Assessing and Maintaining Enantiomeric Purity During Synthesis

Ensuring the enantiomeric purity of Boc-Dab(Boc)-OH.DCHA begins with the stereocontrolled synthesis of the diaminobutyric acid (Dab) core and is monitored throughout the introduction of the Boc protecting groups and the final salt formation. Several analytical techniques are employed to assess the enantiomeric excess (e.e.) of the compound and its precursors.

High-Performance Liquid Chromatography (HPLC) stands out as the most common and reliable method for determining the enantiomeric purity of Boc-protected amino acids. sigmaaldrich.com Chiral stationary phases (CSPs) are instrumental in separating the enantiomers.

Chiral Stationary Phases (CSPs): Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin (B1679390) A, have demonstrated broad selectivity for N-blocked amino acids like Boc-Dab(Boc)-OH. sigmaaldrich.com The separation mechanism on these columns involves a combination of interactions, including hydrogen bonding, charge transfer, and host-guest interactions, which create a chiral environment that differentiates between the two enantiomers. scas.co.jp For Boc-protected amino acids, reversed-phase mode is often the most effective choice on teicoplanin and ristocetin A-based columns. sigmaaldrich.com Protein-based columns, like the Ultron Ovomucoid (OVM), are also highly versatile for resolving protected amino acids without requiring prior derivatization. tandfonline.com

Pre-column Derivatization: An alternative HPLC-based approach involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), can be used to create fluorescent diastereomers that are easily separable and detectable. researchgate.net

Capillary Electrophoresis (CE) offers a high-resolution alternative for chiral analysis, particularly with chiral selectors like cyclodextrins, macrocyclic antibiotics, and crown ethers. This technique requires minimal sample and reagents and offers rapid separation times.

Maintaining Stereochemical Integrity: The primary threat to enantiomeric purity during synthesis is racemization. This can occur under harsh reaction conditions, particularly those involving strong bases or high temperatures. For instance, during the methylation of a similar protected amino acid, racemization was observed, which could be mitigated by conducting the reaction at low temperatures. The synthesis of enantiomerically pure Dab derivatives often involves stereoselective methods such as asymmetric Michael additions using chiral nickel(II) glycinate (B8599266) complexes. researchgate.netoalib.com Careful control of reaction parameters, such as temperature and pH, is crucial during the introduction of the Boc protecting groups and the subsequent formation of the DCHA salt to prevent any loss of stereochemical integrity. google.comwiley-vch.de

Table 1: HPLC Methods for Chiral Analysis of Boc-Protected Amino Acids

Chiral Stationary Phase Type Separation Mode Typical Analytes Key Interaction Mechanisms Reference
Macrocyclic Glycopeptide (e.g., Teicoplanin, Ristocetin A) Reversed-Phase, Polar Organic N-Boc and N-Fmoc amino acids Chiral ionic character, hydrogen bonding, π-π interactions sigmaaldrich.com
Pirkle-Type (e.g., SUMICHIRAL OA-2000 series) Normal Phase Aromatic compounds, esters, carboxylic acids Charge transfer, hydrogen bonding scas.co.jp
Urea-Type (e.g., SUMICHIRAL OA-3000 series) Reversed-Phase Carboxylic acids, acetyl- and urethane-amino acids Charge transfer, hydrogen bonding scas.co.jp
Protein-Based (e.g., Ovomucoid) Reversed-Phase Fmoc, Boc, Trt, and Pmc protected amino acids Hydrophobic and polar interactions within protein structure tandfonline.com

Chiral Recognition Phenomena in DCHA Salt Formation

The formation of a dicyclohexylamine (B1670486) (DCHA) salt with Boc-Dab(Boc)-OH is not merely a method for purification and improving handling characteristics; it can also serve as a step for enantiomeric enrichment. Chiral recognition, the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule, can play a significant role in this crystallization-induced resolution.

The interaction between the chiral Boc-Dab(Boc)-OH and the achiral DCHA leads to the formation of diastereomeric salts if the starting material is not enantiomerically pure. These diastereomeric salts, (L)-Boc-Dab(Boc)-OH·DCHA and (D)-Boc-Dab(Boc)-OH·DCHA, possess different physical properties, including solubility. This difference in solubility can be exploited to selectively crystallize one diastereomer, thereby enriching the enantiomeric purity of the solid material.

While the specific chiral recognition mechanisms for Boc-Dab(Boc)-OH with DCHA are not extensively detailed in the provided search results, general principles of chiral recognition in carboxylate salt formation with amine bases are well-established. These interactions are governed by a combination of:

Ionic Bonding: The primary interaction is the ionic bond between the carboxylate anion of the amino acid derivative and the protonated amine of DCHA.

Hydrogen Bonding: Multiple hydrogen bonds can form between the N-H groups of the DCHA cation and the carbonyl oxygens of the Boc groups and the carboxylate group of the amino acid derivative.

Steric Interactions: The bulky Boc and dicyclohexyl groups create specific steric environments that favor a particular three-dimensional arrangement in the crystal lattice. The subtle differences in the spatial orientation of the substituents at the chiral center of the Dab backbone influence how the molecules pack, leading to different lattice energies for the two diastereomeric salts.

Studies on synthetic receptors have shown that bulky protecting groups like Boc can significantly influence chiral recognition of amino acids. nih.gov The tert-butyl group of the Boc moiety provides steric shielding and can enhance the enantioselectivity of interactions. nih.gov This suggests that the Boc groups in Boc-Dab(Boc)-OH play a crucial role in the chiral discrimination process during DCHA salt crystallization. The DCHA salt form is noted to enhance solubility in organic solvents and improve handling, which is beneficial for applications like solid-phase peptide synthesis (SPPS).

Stereochemical Aspects in Subsequent Chemical Transformations

The stereochemical integrity of the chiral center in this compound must be maintained during its use as a building block in further chemical synthesis, most notably in peptide synthesis. The primary concern is the potential for racemization of the α-carbon during peptide bond formation.

Peptide Coupling Reactions: In solid-phase peptide synthesis (SPPS), the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. This activation step can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization through the formation of an achiral enolate intermediate or a symmetric oxazolone. wiley-vch.de

To minimize racemization, several strategies are employed:

Coupling Reagents: The choice of coupling reagent is critical. Modern coupling reagents, such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), are designed to be highly efficient and suppress racemization. vulcanchem.comresearchgate.net DMT-MM, for instance, has been shown to have a significant inhibitory effect on racemization during amide bond formation. researchgate.net

Reaction Conditions: Careful control of the reaction conditions, including the choice of base and solvent, is essential. Non-nucleophilic, sterically hindered bases are often preferred. The reaction temperature is typically kept at or below room temperature to reduce the rate of epimerization.

Deprotection Steps: The Boc groups on this compound are acid-labile and are typically removed using strong acids like trifluoroacetic acid (TFA). vulcanchem.com This process proceeds through a carbocationic mechanism and generally does not affect the stereochemistry at the α-carbon. However, it is crucial that the conditions are optimized to ensure complete deprotection without causing side reactions that could compromise the integrity of the peptide.

The use of orthogonally protected Dab derivatives, such as Fmoc-Dab(Boc)-OH, allows for selective deprotection of either the α-amino group (Fmoc, base-labile) or the side-chain amino group (Boc, acid-labile), providing precise control over the synthetic route and minimizing unwanted reactions at the chiral center. nih.goviris-biotech.de This orthogonal strategy is fundamental to the synthesis of complex, branched, or cyclic peptides where the stereochemistry at each center must be rigorously controlled. nih.gov

Table 2: Compound Names Mentioned in the Article

Abbreviation / Trivial Name Full Chemical Name
This compound Nα,Nγ-bis(tert-butoxycarbonyl)-diaminobutyric acid dicyclohexylamine salt
Dab Diaminobutyric acid
Boc tert-butoxycarbonyl
DCHA Dicyclohexylamine
HPLC High-Performance Liquid Chromatography
CSP Chiral Stationary Phase
OVM Ovomucoid
OPA o-phthalaldehyde
Boc-D-Cys N-tert-butyloxycarbonyl-D-cysteine
CE Capillary Electrophoresis
SPPS Solid-Phase Peptide Synthesis
Fmoc 9-fluorenylmethyloxycarbonyl
HATU O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
DMT-MM 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
TFA Trifluoroacetic acid
Trt Trityl

Advanced Methodological Considerations and Future Research Trajectories

Computational Chemistry Approaches to Understanding Reactivity and Conformation

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like Boc-Dab(Boc)-OH, circumventing the need for purely empirical studies. Through methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can model the compound's electronic structure, conformational landscape, and reaction pathways.

Furthermore, computational models can predict the reactivity of the α- and γ-amino groups, helping to fine-tune selective deprotection strategies. By calculating parameters like atomic charges and frontier molecular orbitals, chemists can anticipate which protecting group is more susceptible to removal under specific acidic conditions, enabling more precise and efficient synthetic routes.

Development of Real-Time Monitoring Techniques for Reactions Involving Boc-Dab(Boc)-OH.DCHA

The shift towards more controlled and efficient chemical manufacturing has been propelled by the adoption of Process Analytical Technology (PAT), a framework for monitoring and controlling production processes in real-time. acs.org For syntheses involving this compound, particularly in solid-phase peptide synthesis (SPPS), PAT enables precise tracking of key reaction steps, such as amino acid coupling and Boc-group deprotection. acs.orgdigitellinc.com

Several non-destructive spectroscopic techniques are at the forefront of this development:

Raman Spectroscopy : This technique offers rich, real-time information on the chemical transformations occurring during SPPS. acs.org It can be used to monitor the progress of the coupling reaction by tracking the consumption of the activated amino acid and to ensure the completeness of the Fmoc-removal step in orthogonal strategies. acs.org This leads to optimized reaction times and reduced solvent usage. acs.org

Refractive Index (RI) Monitoring : RI is a highly sensitive parameter that changes based on the concentration of dissolved species in the reaction solution. digitellinc.com It allows for real-time tracking of the three main stages of SPPS: the decrease in the concentration of the Boc-amino acid during coupling, the increase in by-product concentration during deprotection, and the efficiency of washing steps. digitellinc.com This data provides valuable insights into reaction kinetics and can signal failures or side reactions. digitellinc.com

Other PAT Tools : Techniques like FlowIR, online High-Performance Liquid Chromatography (HPLC), and online Mass Spectrometry (MS) are also being integrated into continuous flow systems to provide immediate feedback on reaction completion and purity. rsc.org

These monitoring technologies transform peptide synthesis from a "black box" process into a highly controlled and data-driven science, improving efficiency, reducing waste, and ensuring higher product quality. digitellinc.com

PAT Technique Principle of Operation Application in Synthesis Key Advantages
Raman Spectroscopy Measures vibrational modes of molecules via inelastic light scattering.Real-time monitoring of coupling and deprotection steps in SPPS. acs.orgNon-destructive, highly specific, provides rich chemical information. acs.org
Refractive Index (RI) Measures changes in the refractive index of the reaction solution, which correlates with mass concentration. digitellinc.comMonitors coupling, deprotection, and washing steps by tracking changes in dissolved species. digitellinc.comVery sensitive, provides kinetic data, helps optimize reaction and wash times. digitellinc.com
FlowIR / In-line UV-vis Measures absorption of infrared or UV-visible light by the reaction mixture.Tracks concentration of reactants and products in real-time in continuous flow systems. rsc.orgNon-destructive, rapid measurements suitable for flow chemistry. rsc.org
Online HPLC / MS Automatically samples the reaction stream for separation and/or mass analysis.Provides detailed information on reaction conversion, product formation, and impurity profiles. rsc.orgnih.govHigh specificity and sensitivity for complex reaction mixtures. rsc.orgnih.gov

Emerging Applications as Precursors for Functional Materials and Bio-Conjugates

The unique structure of the diaminobutyric acid (Dab) core, featuring two distinct amino groups, makes it an exceptionally versatile precursor for advanced materials and chemical biology tools.

The Dab moiety is increasingly used as a fundamental building block for creating highly organized molecular architectures.

Supramolecular Assemblies : The Dab unit can be incorporated into larger molecules, such as hairpin polyamides, where it acts as a "turn" unit, precisely orienting other functional groups. acs.org These molecules are designed for specific interactions, such as binding to the minor groove of DNA, showcasing the role of the Dab scaffold in creating complex, function-driven supramolecular structures. acs.org The application of amino acids in functional supramolecular materials is a growing field of interest. researchgate.net

Hydrogels and Scaffolds : In materials science, diaminobutane (a related structure) has been used as a cross-linker to create poly(aspartic acid)-based hydrogels. nih.gov These materials are investigated as scaffolds for tissue engineering due to their biocompatibility and tunable mechanical properties. nih.gov The Dab structure offers similar potential for creating biodegradable and functional polymer networks.

Nanomaterial Functionalization : Amino acids are widely used to cap or functionalize nanoparticles, rendering them water-dispersible and biocompatible. acs.org The Dab derivative, with its two protected amino groups, offers a platform for dual functionalization, allowing nanoparticles to be conjugated to two different molecules, opening avenues for creating sophisticated diagnostic or therapeutic agents. researchgate.net

The bifunctional nature of the Dab core makes it an ideal candidate for use as a chemical linker. A linker connects two or more distinct molecular entities, and the Dab structure provides a concise and stereochemically defined bridge. The α- and γ-amino groups can be selectively deprotected and functionalized, allowing for the sequential or orthogonal attachment of different molecules.

This capability is critical for constructing:

Peptide-Drug Conjugates : Where a cytotoxic drug is linked to a cell-targeting peptide.

Probes and Biosensors : Where a reporter molecule (like a fluorophore) is linked to a binding molecule.

Nucleopeptides : Chimeras of peptides and nucleic acids, which have applications as prebiotic genetic materials and in diagnostics. nih.gov L-diaminobutanoic acid (DABA) is a key component in some of these constructs. nih.gov

The defined length and conformational properties of the Dab linker are advantageous over more flexible linkers like polyethylene (B3416737) glycol (PEG), as they can impart better control over the final structure and function of the conjugate.

Scaffolds for Supramolecular Chemistry and Nanomaterials

Sustainable Practices and Waste Minimization in Dab-Derivative Synthesis

The synthesis of peptides and their derivatives is notoriously resource-intensive, often generating significant chemical waste. skpharmteco.comoxfordglobal.com In response, the principles of green chemistry are being actively applied to the synthesis of compounds like this compound and their subsequent use in peptide manufacturing.

Key strategies for promoting sustainability include:

Waste Prevention : The foremost principle of green chemistry is to prevent waste rather than treating it after it has been created. skpharmteco.com This involves optimizing reactions to maximize atom economy and reduce the formation of by-products.

Process Mass Intensity (PMI) : The pharmaceutical industry has adopted PMI as a key metric for sustainability. skpharmteco.com PMI is the ratio of the total mass of materials (raw materials, solvents, process water) used to the mass of the final product. The goal is to minimize this value through process optimization. nih.govskpharmteco.com

Greener Solvents : A significant portion of waste in peptide synthesis comes from solvents. gappeptides.com Research is focused on replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as 2-MeTHF, which can be derived from renewable sources. gappeptides.com

Aqueous Synthesis : Innovative methods are being developed to perform peptide synthesis in water, radically reducing the need for organic solvents. scispace.com One approach involves using water-dispersible nanoparticles of Boc-amino acids, which can react efficiently on a solid support or in solution with the aid of microwave irradiation. scispace.commdpi.comresearchgate.net

Continuous Flow and Liquid-Phase Synthesis : Moving from traditional batch solid-phase peptide synthesis (SPPS) to continuous flow processes or Liquid-Phase Peptide Synthesis (LPPS) can significantly reduce the consumption of excess reagents and solvents, leading to less waste and higher efficiency. advancedchemtech.combachem.com

Strategy Description Impact on Sustainability
Waste Prevention Designing syntheses to minimize by-products and unused reagents. skpharmteco.comReduces the overall environmental footprint and disposal costs. skpharmteco.com
PMI Reduction Optimizing processes to lower the ratio of total input mass to product mass. nih.govskpharmteco.comProvides a clear metric for evaluating and improving the greenness of a manufacturing process. skpharmteco.com
Green Solvents Replacing hazardous solvents (e.g., DMF, NMP) with safer, renewable alternatives (e.g., 2-MeTHF, CPME). gappeptides.comReduces environmental toxicity and improves worker safety. gappeptides.com
Aqueous Synthesis Using water as the reaction medium, often with nanoparticle or microwave-assisted techniques. scispace.commdpi.comresearchgate.netDrastically cuts down on organic solvent waste. scispace.com
Continuous Processing Performing synthesis in continuous flow reactors instead of batch reactors. advancedchemtech.comMinimizes the need for separation steps, reduces reagent excess, and lowers solvent consumption. advancedchemtech.com
Liquid-Phase Synthesis (LPPS) Synthesizing peptides on a soluble support, allowing for intermediate purification. bachem.comReduces the large excess of reagents and solvents typical of SPPS and allows for in-process analysis. nih.govbachem.com

By embracing these advanced methodologies, the scientific community continues to unlock the full potential of this compound, driving innovation from fundamental chemistry to sustainable manufacturing and novel applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What is the role of Boc-Dab(Boc)-OH.DCHA in solid-phase peptide synthesis (SPPS), and how should it be handled experimentally?

  • Methodological Answer : this compound is a protected amino acid derivative used to incorporate diamino butyric acid (Dab) residues into peptide chains. The dual Boc groups protect the α-amine and side-chain amine, while the DCHA counterion enhances solubility in organic solvents. For handling:

  • Dissolve in anhydrous DMF or DCM (1–2 mM) to avoid premature deprotection.
  • Use coupling agents like HBTU or HATU (1:1 molar ratio) with DIEA as a base for activation .
  • Monitor coupling efficiency via Kaiser test or FTIR spectroscopy for free amine detection .

Q. How can researchers validate the purity and identity of this compound before use in peptide synthesis?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity ≥95%.
  • Structural Confirmation : Perform 1^1H NMR (in CDCl3_3) to verify Boc group signals (δ 1.4 ppm for tert-butyl) and DCHA protons (δ 1.0–2.0 ppm). Compare with reference spectra from PubChem or synthetic literature .
  • Mass Spectrometry : MALDI-TOF or ESI-MS should show [M+H]+^+ at m/z 530.6 (calculated for C22_{22}H39_{39}N3_3O6_6·C12_{12}H23_{23}N) .

Q. What storage conditions are optimal for this compound to prevent degradation?

  • Methodological Answer :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen).
  • Conduct periodic stability checks via TLC (silica gel, ethyl acetate/hexane 3:7) to detect hydrolysis or aggregation .

Advanced Research Questions

Q. How can this compound be integrated into orthogonal protection strategies for complex peptide architectures?

  • Methodological Answer :

  • Pair with acid-labile (e.g., Fmoc) or photolabile (e.g., NVOC) protecting groups for selective deprotection.
  • Example workflow:

Synthesize a peptide backbone using Fmoc chemistry.

Incorporate this compound at specific positions via HATU-mediated coupling.

Remove Boc groups with TFA (20% in DCM, 30 min) while retaining Fmoc groups for subsequent modifications .

  • Validate stepwise deprotection via LC-MS to ensure no side-chain interference .

Q. What experimental approaches resolve contradictory data on racemization during Dab incorporation?

  • Methodological Answer :

  • Racemization Detection : Use Marfey’s reagent to derivatize hydrolyzed Dab residues and analyze via HPLC (C18 column, UV detection at 340 nm). Compare retention times with L/D-Dab standards .
  • Mitigation Strategies :
  • Optimize coupling temperature (0–4°C reduces racemization).
  • Use coupling agents like Oxyma Pure/DIC, which minimize base-induced epimerization .

Q. How can researchers design a stability study for this compound under varying solvent conditions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare solutions in DMF, DCM, and THF (1 mM each).
  • Incubate at 25°C and 40°C for 24–72 hours.
  • Analyze degradation via HPLC and 1^1H NMR to track Boc group hydrolysis or DCHA dissociation .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life under different storage conditions .

Key Considerations for Experimental Design

  • Ethical Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthetic protocols and raw spectral data in supplementary materials .
  • Literature Review : Use databases like PubChem and Web of Science to validate findings against prior studies on Dab derivatives .
  • Troubleshooting : Address contradictions (e.g., unexpected byproducts) by revisiting coupling kinetics or solvent purity .

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